molecular formula C22H27N7O3 B2479265 N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1171602-86-0

N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2479265
M. Wt: 437.504
InChI Key: YNOFTTMCIOSNMJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is part of a class of compounds synthesized for various scientific purposes. The synthesis involves complex chemical reactions, often starting from basic heterocyclic compounds and through multiple steps involving reactions like N-[11C]methylation, showcasing the compound's relevance in radiopharmaceutical chemistry and potential imaging applications (Xiaohong Wang et al., 2018).

Potential Therapeutic Applications

Compounds structurally related to N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide have been explored for their therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel pyrazole derivatives have demonstrated significant anti-inflammatory activity and minimal ulcerogenic activity, suggesting potential therapeutic applications with reduced side effects (S. A. El‐Hawash & A. El-Mallah, 1998). Additionally, related compounds have shown potent antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (L. Mallesha et al., 2012).

Antimicrobial and Anticancer Activity

The exploration of new heterocyclic compounds incorporating pyrazolopyridine moieties, similar in structure to the compound , has led to the discovery of compounds with notable antimicrobial activities. These compounds present a promising avenue for the development of new antimicrobial agents (Sraa Abu-Melha, 2013). Moreover, novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the versatility of this class of compounds in drug discovery and development (A. Rahmouni et al., 2016).

Molecular Docking and Drug Design

The structural features of N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide and its analogs facilitate their use in molecular docking studies. These studies are crucial for understanding the interaction between these compounds and biological targets, paving the way for the rational design of more potent and selective therapeutic agents. For example, piperazine and triazolo-pyrazine derivatives have been subjected to molecular docking studies to evaluate their antimicrobial efficacy, highlighting the importance of computational methods in the optimization of pharmacological properties (M. Patil et al., 2021).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-15-11-16(2)29(26-15)21-13-20(23-14-24-21)27-7-9-28(10-8-27)22(30)25-18-6-5-17(31-3)12-19(18)32-4/h5-6,11-14H,7-10H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFTTMCIOSNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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